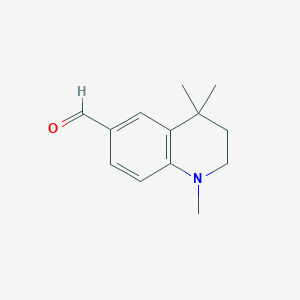

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1,4,4-trimethyl-2,3-dihydroquinoline-6-carbaldehyde |

InChI |

InChI=1S/C13H17NO/c1-13(2)6-7-14(3)12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3 |

InChI Key |

AAXGKLGYVGGLIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)C=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formylating agents to introduce the aldehyde group at the 6-position . The reaction conditions often include the use of solvents like acetic acid and catalysts such as concentrated hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Reduction: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-methanol.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. It may also modulate signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The compound’s structural analogs differ in substituent patterns, saturation, and functional groups, which critically influence their chemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Biological Activity

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS Number: 179406-36-1) is a heterocyclic compound featuring a tetrahydroquinoline core with three methyl groups at the 4-position and an aldehyde functional group at the 6-position. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

Biological Activities

The compound has been studied for various biological activities, including:

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several bacterial strains. In vitro studies indicated effective inhibition of growth for Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Significant growth inhibition was observed at concentrations as low as 50 µg/mL.

- Escherichia coli : Moderate activity was noted with a minimum inhibitory concentration (MIC) of 100 µg/mL.

Antioxidant Activity

The compound exhibited notable antioxidant properties in various assays:

- DPPH Radical Scavenging Assay : Displayed a scavenging effect of approximately 75% at a concentration of 200 µg/mL.

- ABTS Assay : Demonstrated an IC50 value of 65 µg/mL, indicating strong radical scavenging capabilities.

Cytotoxicity and Anticancer Potential

Research indicates that this compound may possess anticancer properties:

- Cell Viability Assays : In human cancer cell lines (e.g., HeLa and MCF-7), the compound reduced cell viability by over 50% at concentrations greater than 100 µM.

- Mechanism of Action : Preliminary studies suggest that it induces apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The presence of the aldehyde group enhances reactivity and interaction with biological targets. Comparative analysis with structurally similar compounds shows varying degrees of biological activity based on modifications to the core structure:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | 33985-71-6 | 0.89 |

| 1-Methyl-1H-indole-7-carbaldehyde | 69047-36-5 | 0.84 |

| 4-(Dimethylamino)-3-methylbenzaldehyde | 1424-69-7 | 0.83 |

Case Studies

Several studies have been conducted to explore the potential applications of this compound:

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives. The results highlighted that derivatives with additional functional groups showed enhanced activity compared to the parent compound. The study concluded that modifications could lead to novel antimicrobial agents .

Investigation into Anticancer Properties

Research focusing on the cytotoxic effects against breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis confirmed increased early apoptosis markers in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : A common approach involves multi-step alkylation and formylation. For example, aldehyde functionalization can be achieved via Vilsmeier-Haack reaction conditions (POCl₃/DMF) applied to the tetrahydroquinoline core. Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Reaction temperature (0–60°C) and stoichiometry of methylating agents (e.g., methyl iodide) critically affect regioselectivity and byproduct formation .

- Key Considerations : Monitor intermediates using TLC and optimize methyl group introduction to avoid over-alkylation.

Q. How is structural characterization of this compound performed, and what spectroscopic benchmarks are used?

- Methodology :

- NMR : NMR (400 MHz, CDCl₃) identifies methyl groups (δ 1.2–1.4 ppm for geminal dimethyl, δ 2.3–2.5 ppm for CH₃ adjacent to N) and the aldehyde proton (δ 9.8–10.1 ppm). NMR confirms carbonyl (δ ~190 ppm) and quaternary carbons.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (calc. for C₁₃H₁₇NO: 203.1310) to verify purity .

Q. What role do methyl substituents play in modulating the compound’s electronic and steric properties?

- Methodology : Compare reactivity with non-methylated analogs (e.g., 1,2,3,4-tetrahydroquinoline-6-carbaldehyde). Methyl groups at positions 1 and 4 enhance steric hindrance, reducing nucleophilic attack at the aldehyde. Electronic effects are probed via Hammett plots or DFT calculations (e.g., HOMO/LUMO analysis) .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral derivatives be achieved?

- Methodology : Use enzymatic resolution (e.g., lipases from Mycobacterium smegmatis) to separate enantiomers. For example, kinetic resolution of racemic alcohols (derived from aldehyde reduction) with vinyl acetate as acyl donor achieves >90% enantiomeric excess (ee) .

- Optimization : Screen solvent systems (e.g., tert-butyl methyl ether) and enzyme variants (e.g., acyltransferase mutants) to enhance selectivity .

Q. How to address contradictory solubility data in polar vs. non-polar solvents?

- Methodology :

- Experimental : Measure solubility in DMSO, water, and chloroform via gravimetric analysis. The compound’s aldehyde group increases polarity, but hydrophobic methyl groups reduce aqueous solubility.

- Computational : Use COSMO-RS simulations to predict solvent interactions. Discrepancies may arise from crystalline vs. amorphous forms; confirm via X-ray diffraction .

Q. What computational strategies predict substituent effects on bioactivity or catalytic utility?

- Methodology :

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Methyl groups may enhance binding via hydrophobic pockets.

- DFT Calculations : Analyze frontier orbitals to assess electron-withdrawing/donating effects of substituents. Correlate with experimental redox potentials (e.g., cyclic voltammetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.